

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

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Compound of Interest

Compound Name: Fmoc-Lys (biotin-PEG4)-OH

Cat. No.: B12509273

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and other biomolecules.^{[1][2]} This compound incorporates a biotin molecule linked to the epsilon amino group of lysine through a four-unit polyethylene glycol (PEG4) spacer. The alpha amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) workflows.^[1] The PEG4 linker enhances the solubility and flexibility of the resulting peptide, reduces steric hindrance, and ensures the biotin moiety is readily accessible for binding to streptavidin or avidin.^{[1][3][4]} These characteristics make Fmoc-Lys(biotin-PEG4)-OH an invaluable tool in various applications, including affinity capture, probe development, and the synthesis of PROteolysis Targeting Chimeras (PROTACs).^{[1][5][6]}

Quantitative Data

The physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	1334172-64-3	[1] [6] [7] [8] [9]
Molecular Formula	C42H59N5O11S	[6] [7] [8] [9]
Molecular Weight	~842.01 g/mol	[6] [7] [8] [9]
Exact Mass	841.3932 u	[7]
Purity	≥95% - 98%	[1] [8]
Appearance	Solid	[5]
Storage Conditions	Long-term at -20°C, short-term at 0-4°C	[7] [8]
Solubility	Soluble in DMF, DMSO, and water	[10]

Core Applications

Fmoc-Lys(biotin-PEG4)-OH is a versatile reagent with a range of applications in biotechnology and drug discovery:

- **Peptide Synthesis:** Its primary use is the incorporation of a biotin tag into synthetic peptides during Fmoc-based SPPS.[\[1\]](#) The Fmoc group is removed under mild basic conditions, allowing for sequential addition of other amino acids.[\[1\]](#)[\[8\]](#)
- **Affinity Capture and Purification:** Biotinylated peptides or other molecules synthesized using this reagent can be immobilized on streptavidin-coated surfaces for affinity capture of binding partners.[\[1\]](#) This is a common technique for pull-down assays and protein enrichment.
- **Probe Development:** The biotin tag serves as a handle for the development of probes for various biological assays, including imaging, diagnostics, and fluorescence resonance energy transfer (FRET) studies.[\[1\]](#)[\[11\]](#)[\[12\]](#)
- **PROTAC Synthesis:** Fmoc-Lys(biotin-PEG4)-OH can be used as a component of PROTAC linkers.[\[5\]](#)[\[6\]](#) PROTACs are bifunctional molecules that induce the degradation of target

proteins by bringing them into proximity with an E3 ubiquitin ligase.[5][6] The biotin moiety can be used for purification or detection of the PROTAC molecule.[13]

- **Drug Delivery:** The PEG linker can improve the pharmacokinetic properties of therapeutic peptides. For instance, biotinylation of lysine residues in exendin-4 has been shown to improve its hypoglycemic effects.[2][14]

Experimental Protocols

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide using SPPS

This protocol outlines the general steps for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using a manual or automated peptide synthesizer.

A. Materials Required:

- Fmoc-Lys(biotin-PEG4)-OH
- Rink Amide resin (or other suitable solid support)
- Other Fmoc-protected amino acids
- Coupling reagents (e.g., HBTU, HATU, HCTU)[14]
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM, NMP)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)

B. Procedure:

- **Resin Swelling:** Swell the resin in DMF for 30-60 minutes.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes, repeated twice.

- **Washing:** Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Activation:** Pre-activate a solution of Fmoc-Lys(biotin-PEG4)-OH (typically 2-4 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF or NMP for a few minutes. Note: Fmoc-Lys(biotin-PEG4)-OH may have better solubility in NMP.^[14]
- **Coupling:** Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
- **Washing:** Wash the resin with DMF and DCM to remove excess reagents.
- **Repeat:** Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
- **Final Deprotection:** After the final amino acid is coupled, perform a final Fmoc deprotection.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
- **Purification:** Purify the crude biotinylated peptide using reverse-phase HPLC.

Affinity Purification of a Biotinylated Peptide

This protocol describes the capture of a biotinylated peptide using streptavidin-coated magnetic beads.

A. Materials Required:

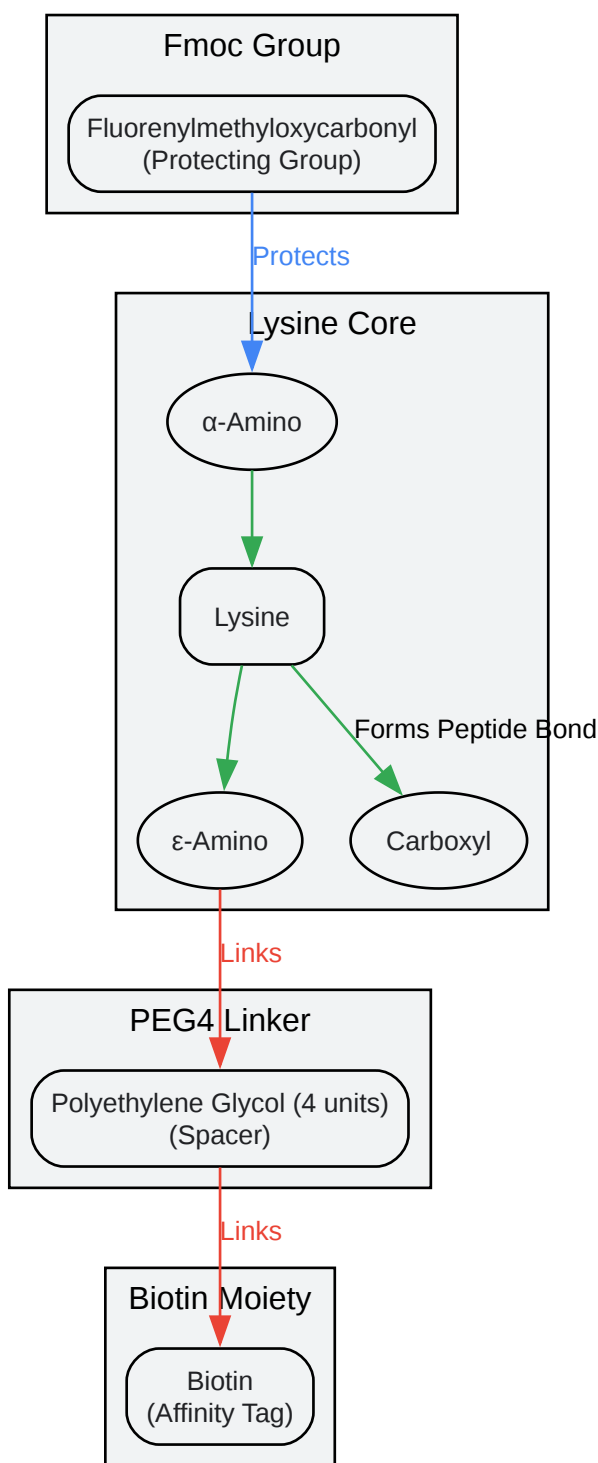
- Purified biotinylated peptide
- Streptavidin magnetic beads
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)^[4]

B. Procedure:

- **Bead Preparation:** Resuspend the streptavidin magnetic beads and wash them with the Binding/Wash Buffer according to the manufacturer's instructions.

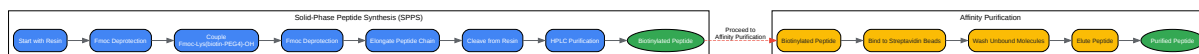
- **Binding:** Incubate the biotinylated peptide with the prepared beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with the Binding/Wash Buffer to remove non-specifically bound molecules.
- **Elution:** Resuspend the beads in the Elution Buffer. For denaturing elution, heating the beads in SDS-PAGE sample buffer will release the peptide. For competitive elution, a buffer containing a high concentration of free biotin can be used.
- **Analysis:** The eluted peptide can be further analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations



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Caption: Molecular structure of Fmoc-Lys(biotin-PEG4)-OH.



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Caption: Workflow for SPPS and affinity purification.

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